molecular formula C27H26N2O5S B12337599 Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate

Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B12337599
M. Wt: 490.6 g/mol
InChI Key: VBMQJVCDVZLVFH-UHFFFAOYSA-N
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Description

Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate is a structurally complex small molecule characterized by a biphenyl core, a substituted isoxazole ring, and a phenylmethylsulfonamido group. The ethyl ester moiety at the acetoxy position enhances lipophilicity, which is critical for membrane permeability in pharmacological applications. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is substituted at position 4 with a sulfonamido group, a feature often associated with bioactivity in antimicrobial or anti-inflammatory agents .

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[4-[4-[3-methyl-4-(N-methylsulfonylanilino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate

InChI

InChI=1S/C27H26N2O5S/c1-4-33-25(30)18-20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-26(19(2)28-34-27)29(35(3,31)32)24-8-6-5-7-9-24/h5-17H,4,18H2,1-3H3

InChI Key

VBMQJVCDVZLVFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)N(C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Sulfonamide Group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.

    Coupling with Biphenyl Derivative: The biphenyl moiety is introduced through a Suzuki coupling reaction using a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylsulfonamido group.

    Reduction: Reduction reactions can target the isoxazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole and Biphenyl Motifs

Several analogues share structural similarities with the target compound, particularly in the isoxazole and biphenyl frameworks (Table 1):

Compound Name Key Structural Differences Functional Implications Reference
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Phenethylthio linker instead of biphenyl; lacks sulfonamido group Reduced steric bulk; altered solubility
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Phenethoxy linker; lacks sulfonamido group Increased hydrophilicity due to ether oxygen
Compound [10–15] (S-alkylated 1,2,4-triazoles) Triazole instead of isoxazole; difluorophenyl substituents Enhanced metabolic stability; potential antimicrobial activity

Key Observations :

  • Isoxazole vs. Triazole : Replacement of the isoxazole ring with a 1,2,4-triazole (as in compounds [10–15]) introduces additional nitrogen atoms, which may improve hydrogen-bonding interactions but reduce electron-deficient character compared to isoxazole .
  • Sulfonamido Group: The phenylmethylsulfonamido group in the target compound is absent in I-6373 and I-6473. This group is known to enhance target affinity in sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) .
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy : The absence of a C=O stretch (~1660–1680 cm⁻¹) in triazole derivatives (compounds [7–9]) confirms tautomerization to thione forms, whereas the target compound’s isoxazole C=N and sulfonamido S=O stretches would dominate its IR profile .
  • Solubility : The ethyl ester and sulfonamido groups in the target compound may confer intermediate solubility compared to the more hydrophobic I-6373 (thioether) and hydrophilic I-6473 (ether) .

Biological Activity

Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate is a synthetic compound that exhibits notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, derivatives of isoxazole compounds have shown significant inhibitory effects against various cancer cell lines, including lung cancer (A549 cells). In a comparative study, several synthesized isoxazole derivatives exhibited varying degrees of anticancer activity when tested against doxorubicin, a standard chemotherapy drug. Notably, compounds with similar structures to this compound demonstrated promising results in terms of cell viability reduction and apoptosis induction in cancer cells .

The mechanism of action for this compound appears to involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival. Isoxazole derivatives are known to interact with various molecular targets that can lead to the inhibition of tumor growth. The sulfonamide group in particular may enhance the compound's ability to interact with biological targets due to its ability to form hydrogen bonds and engage in electrostatic interactions .

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory and antioxidant activities. Compounds in this class have shown potential in reducing oxidative stress markers and inflammatory cytokines in vitro, suggesting a broader therapeutic profile that may extend to conditions like cardiovascular diseases and neurodegenerative disorders .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of Isoxazole Ring : Utilizing hydroxylamine hydrochloride and ethyl acetoacetate in the presence of substituted aromatic aldehydes.
  • Sulfonamide Formation : Introducing a sulfonamide group to enhance biological activity.
  • Final Esterification : Reacting the intermediate with acetic acid derivatives to yield the final ester product.

This synthetic route emphasizes green chemistry principles by utilizing eco-friendly solvents and minimizing waste during the synthesis process .

Case Study 1: Anticancer Activity

In a study published in 2022, researchers evaluated a series of isoxazole derivatives against A549 lung cancer cells. Among these, compounds structurally related to this compound exhibited IC50 values significantly lower than doxorubicin, indicating superior potency against lung cancer cells.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of isoxazole derivatives. The study found that certain compounds reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by over 50%, demonstrating their potential utility in treating inflammatory diseases.

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